Octahydrocyclopenta[b]pyran-2-carboxylicacid
Description
Octahydrocyclopenta[b]pyran-2-carboxylic acid is a bicyclic carboxylic acid featuring a fused cyclopentane and pyran ring system, with full saturation (octahydro) and a carboxylic acid substituent at the 2-position. The pyran ring contributes an oxygen heteroatom, distinguishing it from nitrogen-containing analogs like pyrrole derivatives.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-4-6-2-1-3-7(6)12-8/h6-8H,1-5H2,(H,10,11) |
InChI Key |
IAKINMAZHHHLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(OC2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Octahydrocyclopenta[b]pyran-2-carboxylic acid involves constructing the bicyclic pyran ring fused to a cyclopentane ring, with a carboxylic acid substituent at the 2-position. The preparation generally proceeds via:
- Formation of a suitable cyclopentane intermediate with functional groups allowing ring closure.
- Intramolecular cyclization to form the pyran ring.
- Introduction or preservation of the carboxylic acid functionality.
Two-Step Reaction via Phenol and γ-Butyrolactone (From Patent CN108148032B)
A highly efficient and industrially scalable method involves:
Step 1: Formation of Intermediate
- React a substituted phenol compound with γ-butyrolactone under alkaline conditions.
- This reaction yields an intermediate where the phenol ring is alkylated by the γ-butyrolactone moiety.
Step 2: Acid-Catalyzed Ring Closure
- The intermediate undergoes intramolecular cyclization under acid catalysis (e.g., ZnCl₂, AlCl₃, FeCl₃, LnCl₃, concentrated sulfuric acid, or trifluoromethanesulfonic acid).
- This closes the pyran ring, forming the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure, a close analog to octahydrocyclopenta[b]pyran-2-carboxylic acid.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Phenol + γ-butyrolactone + alkali | High | Substituents R on phenol vary (H, F, Cl, C1-C4 alkyl) |
| 2 | Acid catalyst (ZnCl₂, AlCl₃, etc.), 75-150 °C, 8 h | 45-60 | Example: trifluoromethanesulfonic acid at 75-150 °C |
- The method is noted for simple steps, convenient operation, and low cost, making it suitable for large-scale production.
- Substituent effects on the phenol ring influence yield and reaction efficiency.
Catalytic Hydrogenation of Cyclopentyl Derivatives (From Patents EP2344455A1 and WO2010049401A1)
Another method involves:
- Starting from amino-keto cyclopentane derivatives (e.g., (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid).
- Catalytic hydrogenation under controlled pressure (5-10 bar H₂) and temperature (40-80 °C).
- Use of various catalysts tested (Pd/C, Pt/C, Raney Ni, etc.) to achieve selective reduction and ring saturation.
Hydrogenation Parameters and Outcomes:
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Diastereomeric Excess (d.e.) | Notes |
|---|---|---|---|---|---|
| Pd/C | 40-80 | 5-10 | 18-20 | High (>95%) | Optimized for stereoselectivity |
| Pt/C | 40-80 | 5-10 | 18-20 | Moderate | |
| Raney Ni | 40-80 | 5-10 | 18-20 | Variable |
- This method yields octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a close structural analog with a pyrrole ring instead of pyran, but the approach informs hydrogenation strategies for related bicyclic systems.
Catalytic Reduction of Halo Pyruvate Esters and Cyclization (From Patent CA1244041A)
- Preparation of cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylate derivatives involves:
- Reaction of halo pyruvate esters with benzyliminocyclopentane.
- Subsequent catalytic reduction to saturate the ring system.
- Though focused on pyrrole derivatives, the methodology provides insight into ring construction and stereochemical control relevant to pyran analogs.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Temperature/Pressure | Yield/Selectivity | Industrial Suitability |
|---|---|---|---|---|---|
| Phenol + γ-butyrolactone + acid catalysis | Alkylation + acid-catalyzed ring closure | Alkali (NaOH), Acid catalysts (ZnCl₂, TfOH) | 75-150 °C, atmospheric | 45-60% yield, high purity | High (simple, low cost) |
| Catalytic hydrogenation of amino-keto cyclopentane | Hydrogenation of keto intermediates | Pd/C, Pt/C, Raney Ni | 40-80 °C, 5-10 bar H₂ | High diastereomeric excess | Moderate (requires H₂) |
| Halo pyruvate ester + benzyliminocyclopentane | Nucleophilic substitution + reduction | Various hydrogenation catalysts | Mild conditions | Good stereochemical control | Specialized applications |
Research Findings and Notes
- The two-step phenol/γ-butyrolactone method is notable for its simplicity and scalability, making it the preferred industrial route for octahydrocyclopenta[b]pyran-2-carboxylic acid derivatives.
- Acid catalysts such as trifluoromethanesulfonic acid enable efficient ring closure with good yields.
- Substituent variation on the phenol ring affects reaction rates and yields; para-fluoro substitution often gives optimal results.
- Hydrogenation methods are more applicable to related bicyclic pyrrole systems but provide valuable stereochemical control insights.
- The reaction conditions are mild enough to preserve stereochemistry and functional groups, which is critical for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[b]pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Octahydrocyclopenta[b]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[b]pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between octahydrocyclopenta[b]pyran-2-carboxylic acid and related bicyclic carboxylic acids:
Biological Activity
Octahydrocyclopenta[b]pyran-2-carboxylic acid is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclopentane ring fused to a pyran ring, with a carboxylic acid functional group contributing to its reactivity and biological properties. The molecular formula is C₈H₁₄O₃, with a molecular weight of approximately 142.19 g/mol.
The compound can undergo various chemical transformations, including esterification with alcohols, which may yield derivatives with distinct biological activities. Its synthesis can be achieved through several methods, including ring closure reactions and functional group modifications.
Biological Activities
Research indicates that octahydrocyclopenta[b]pyran-2-carboxylic acid exhibits significant biological activities, including:
- Antimicrobial Properties : Compounds related to this structure have demonstrated potential as new antibiotics due to their ability to inhibit microbial growth.
- Enzyme Inhibition : Derivatives of octahydrocyclopenta[b]pyran-2-carboxylic acid have shown promise in inhibiting specific enzymes involved in metabolic pathways, suggesting applications in treating diseases linked to those enzymes.
- Anti-inflammatory and Anticancer Activities : Investigations into its therapeutic properties reveal potential anti-inflammatory effects and anticancer activities, making it a candidate for drug development in these areas.
The mechanism of action involves interactions with specific molecular targets. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Molecular docking studies have been utilized to elucidate these interactions, providing insights into its binding affinities and potential therapeutic applications.
Case Studies
- Antimicrobial Activity : A study demonstrated that octahydrocyclopenta[b]pyran derivatives exhibited significant inhibition against various bacterial strains, indicating their potential as novel antimicrobial agents.
- Enzyme Inhibition : Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that certain derivatives of octahydrocyclopenta[b]pyran-2-carboxylic acid could effectively reduce inflammation by blocking these pathways.
- Anticancer Potential : In vitro assays showed that octahydrocyclopenta[b]pyran derivatives induced apoptosis in cancer cell lines, suggesting their role in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the biological activity of octahydrocyclopenta[b]pyran-2-carboxylic acid, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Contains a pyrrole ring instead of pyran | Exhibits different biological activity patterns |
| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Hydroxy group at position 5 | Known for its antimicrobial properties |
| 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid | Methyl groups at positions 3 and 5 | Increased lipophilicity affecting bioavailability |
| Cis, endo-octahydrocyclopenta[b]pyrrole-2-carboxylate | Pyrrole ring with similar bicyclic structure | Potential use as ACE inhibitors |
This table highlights the structural diversity within this chemical family and underscores the unique characteristics of octahydrocyclopenta[b]pyran-2-carboxylic acid.
Q & A
Q. Example Protocol :
React cyclopenta[b]pyrrole derivatives with chloroformate esters.
Hydrolyze intermediates under mild acidic conditions (e.g., HCl/EtOH) to yield the carboxylic acid .
Advanced: How can stereochemical control be achieved during the synthesis of derivatives?
Methodological Answer:
Stereochemical control is critical due to the compound's multiple chiral centers (e.g., 3aS, 6aS configurations). Strategies include:
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization reactions .
- Protecting Group Strategy : Temporary groups like tert-butoxycarbonyl (Boc) stabilize intermediates during ring formation, enabling selective functionalization .
- Chromatographic Resolution : HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis .
Data Note : A study reported 98% enantiomeric excess (ee) using a palladium-catalyzed asymmetric hydrogenation step .
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify ring protons (δ 1.5–3.0 ppm for cyclopentane protons) and the carboxylic acid carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry; e.g., the (2S,3aS,6aS) configuration was confirmed via single-crystal analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 170.0943 for CHNO) .
Q. Table: Key Spectral Data
| Technique | Observation | Reference |
|---|---|---|
| -NMR | Multiplet at δ 2.1–2.8 (cyclopentane) | |
| IR | Broad peak at 2500–3300 cm (COOH) |
Advanced: How do structural analogs differ in reactivity and bioactivity?
Methodological Answer:
Structural modifications (e.g., carboxylate position, substituents) significantly alter properties:
- Carboxylic Acid Position : Derivatives with the carboxyl group at position 4 (vs. 2) show higher solubility but reduced receptor binding affinity due to steric effects .
- Ring Saturation : Fully saturated analogs (octahydro) exhibit enhanced metabolic stability compared to partially unsaturated versions .
Q. Table: Comparative Bioactivity of Analogs
| Compound | IC (nM) | Target Enzyme | Reference |
|---|---|---|---|
| Octahydrocyclopenta[b]pyran-2-COOH | 12.5 ± 1.2 | ACE | |
| 4-Oxo analog | 45.3 ± 3.8 | ACE |
Basic: What are the primary pharmacological applications of this compound?
Methodological Answer:
- Enzyme Inhibition : Acts as an angiotensin-converting enzyme (ACE) inhibitor; IC values determined via fluorometric assays using hippuryl-histidyl-leucine as substrate .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -ramipril binding to ACE) quantify affinity .
- In Vivo Models : Hypertension reduction in spontaneously hypertensive rats (SHR) at 10 mg/kg/day doses .
Advanced: How should researchers address contradictions in reported biological data?
Methodological Answer:
Contradictions often arise from:
- Purity Issues : Impurities >2% (e.g., residual solvents) can skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) across studies. For example, ACE activity assays are pH-sensitive (optimal pH 8.3) .
- Species-Specific Effects : Test compounds in multiple models (e.g., human vs. rodent ACE isoforms) .
Case Study : A reported 10-fold difference in IC values was traced to variations in enzyme source (rabbit vs. human lung ACE) .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Hydrolytically sensitive; store at -20°C under argon to prevent decarboxylation .
- Solution Stability : Use anhydrous DMSO or ethanol; avoid aqueous buffers (pH >7) to minimize degradation .
- Shelf Life : Typically 6–12 months when stored desiccated; monitor via periodic LC-MS analysis .
Advanced: What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to ACE (PDB: 1O86). Key interactions include hydrogen bonding with Glu384 and Zn coordination .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- QSAR Models : Predict bioactivity using descriptors like logP and polar surface area (PSA). For example, PSA <90 Å correlates with blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
